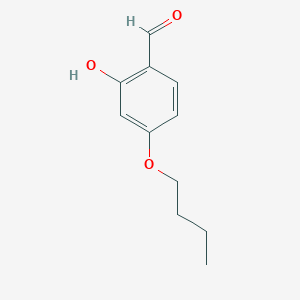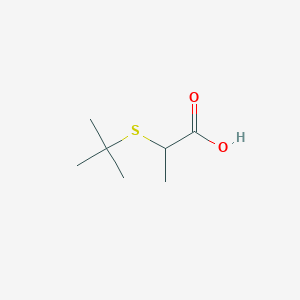
2-(tert-Butylsulfanyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butylsulfanyl)propanoic acid is an organic compound with the molecular formula C7H14O2S. It is characterized by the presence of a tert-butylsulfanyl group attached to a propanoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylsulfanyl)propanoic acid typically involves the introduction of the tert-butylsulfanyl group to a propanoic acid derivative. One common method is the reaction of tert-butylthiol with a suitable propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(tert-Butylsulfanyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The tert-butylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted propanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butylsulfanyl)propanoic acid finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(tert-Butylsulfanyl)propanoic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the sulfanyl group can undergo redox reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(tert-Butylsulfanyl)propanoic acid
- 2-(tert-Butylsulfamoyl)thiophene-3-boronic acid
- 2-tert-Butylsulfanyl-ethanol
Uniqueness
2-(tert-Butylsulfanyl)propanoic acid is unique due to the specific positioning of the tert-butylsulfanyl group on the propanoic acid backbone. This structural feature imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of the tert-butyl group can enhance the compound’s stability and influence its solubility and interaction with other molecules.
Eigenschaften
CAS-Nummer |
40201-64-7 |
|---|---|
Molekularformel |
C7H14O2S |
Molekulargewicht |
162.25 g/mol |
IUPAC-Name |
2-tert-butylsulfanylpropanoic acid |
InChI |
InChI=1S/C7H14O2S/c1-5(6(8)9)10-7(2,3)4/h5H,1-4H3,(H,8,9) |
InChI-Schlüssel |
GJCVIQQPJSJYSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)SC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


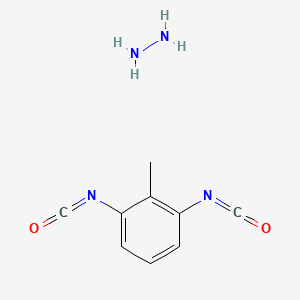
![1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one](/img/structure/B14655315.png)
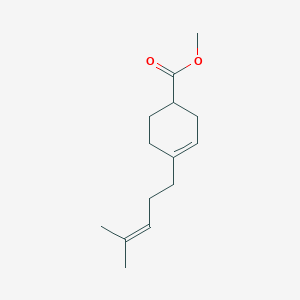
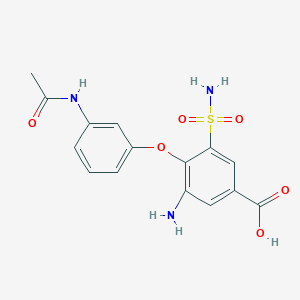
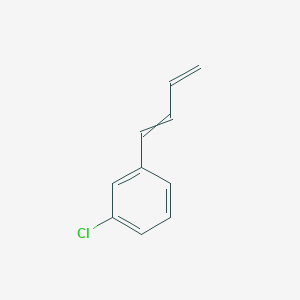

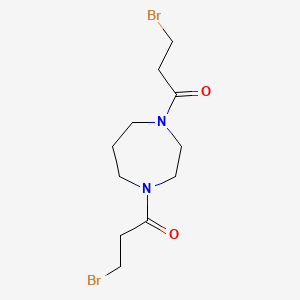

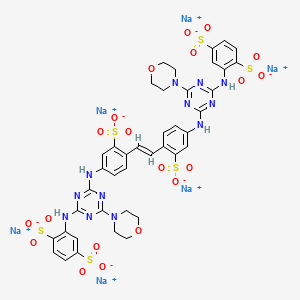
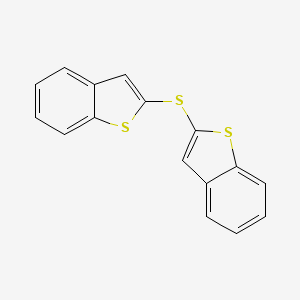

![Bicyclo[7.1.0]decan-2-one](/img/structure/B14655353.png)

